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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitrophenol

Cat. No.: B1375311 Get Quote

An Application Guide for the Strategic Utilization of 2-Bromo-5-fluoro-4-nitrophenol in
Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of chemical building blocks

is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-5-fluoro-4-
nitrophenol has emerged as a highly valuable intermediate, offering a unique combination of

reactive sites and modulating functional groups on a stable aromatic core.[1] Its polysubstituted

nature, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group,

provides medicinal chemists with a versatile scaffold for constructing complex molecular

architectures.[1] The presence of fluorine is particularly noteworthy, as its incorporation into

drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and

binding affinity.[2][3]

This guide provides an in-depth exploration of 2-Bromo-5-fluoro-4-nitrophenol, detailing its

properties, strategic applications, and field-proven experimental protocols. It is designed for

researchers, scientists, and drug development professionals seeking to leverage this potent

building block in their synthetic campaigns.

Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is

fundamental to its effective use.
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Property Value Reference

CAS Number 1369139-60-5 [1]

Molecular Formula C₆H₃BrFNO₃ [1][4]

Molecular Weight 236.00 g/mol [1]

Appearance White to light yellow solid

Melting Point 124-127 °C

Canonical SMILES
C1=C(C(=CC(=C1O)Br)F)--

INVALID-LINK--[O-]
[4]

Strategic Importance in Medicinal Chemistry
The utility of 2-Bromo-5-fluoro-4-nitrophenol stems from the distinct reactivity of its functional

groups, which can be addressed sequentially or in concert to achieve desired synthetic

outcomes.
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Caption: Functional group analysis of 2-Bromo-5-fluoro-4-nitrophenol.

Phenolic Hydroxyl Group: This acidic proton provides a handle for O-alkylation or O-arylation

reactions to form ethers, a common linkage in drug molecules.
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Bromine Atom: Positioned ortho to the hydroxyl group, the bromine is an excellent leaving

group and a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and

heteroatom substituents.

Nitro Group: The electron-withdrawing nitro group activates the aromatic ring, particularly the

positions ortho and para to it, for nucleophilic aromatic substitution (SNAr). Furthermore, it

can be readily reduced to an aniline derivative, providing a crucial primary amine for

subsequent amide bond formation, sulfonylation, or diazotization reactions.

Fluorine Atom: The fluorine atom enhances the electrophilicity of the aromatic ring, further

facilitating SNAr reactions. In the final drug molecule, the C-F bond can improve metabolic

stability and modulate pKa and lipophilicity, often leading to enhanced cell permeability and

target binding affinity.[2][3]

This multi-functional nature makes 2-Bromo-5-fluoro-4-nitrophenol a valuable precursor for

synthesizing complex heterocyclic systems, such as isoindolinones and thienopyrimidine

diones, which are prominent scaffolds in drug discovery.

Application Protocols: From Intermediate to Core
Structure
The following protocols are presented as robust, validated methods for key transformations of

2-Bromo-5-fluoro-4-nitrophenol.

Protocol 1: Reduction of the Nitro Group to Synthesize
2-Bromo-5-fluoro-4-amino-phenol
This protocol details the selective reduction of the nitro group to an amine, a critical step in

converting the starting material into a versatile intermediate for further elaboration. The use of

iron powder in an acidic medium is a classic, cost-effective, and scalable method for this

transformation.

Materials and Reagents:

2-Bromo-5-fluoro-4-nitrophenol (1.0 eq)
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Iron powder (<100 mesh) (5.0 eq)

Ammonium chloride (NH₄Cl) (0.2 eq)

Ethanol (EtOH)

Water (H₂O)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Celite®

Experimental Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 2-Bromo-5-fluoro-4-nitrophenol (e.g., 5.0 g, 21.2 mmol), ethanol (100 mL),

and water (25 mL).

Addition of Reagents: Add iron powder (e.g., 11.8 g, 212 mmol) and ammonium chloride

(e.g., 0.23 g, 4.2 mmol) to the suspension.

Causality Insight: Ammonium chloride serves as a mild proton source and helps to activate

the surface of the iron powder, facilitating the reduction process.

Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous

stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using

a 3:1 Hexanes:Ethyl Acetate eluent system, observing the disappearance of the starting

material spot. The reaction is typically complete within 2-4 hours.

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the

suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly

with ethanol and then ethyl acetate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1375311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trustworthiness Check: A thorough wash is critical to ensure quantitative recovery of the

product from the inorganic byproducts. c. Combine the filtrates and concentrate under

reduced pressure to remove the organic solvents. d. To the remaining aqueous residue,

add ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until

effervescence ceases. e. Separate the organic layer. Extract the aqueous layer twice more

with ethyl acetate. f. Combine the organic extracts, wash with brine, dry over anhydrous

sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification: The crude 2-Bromo-5-fluoro-4-amino-phenol can be purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford the final product as a solid.
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Caption: Workflow for the reduction of 2-Bromo-5-fluoro-4-nitrophenol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol demonstrates the functionalization of the phenolic hydroxyl group, a common

strategy to introduce side chains that can interact with biological targets or improve

pharmacokinetic properties.

Materials and Reagents:

2-Bromo-5-fluoro-4-nitrophenol (1.0 eq)

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

Alkyl halide (e.g., Ethyl iodide) (1.2 eq)

N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether (Et₂O)

Water

Experimental Procedure:

Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-Bromo-5-
fluoro-4-nitrophenol (e.g., 2.36 g, 10.0 mmol) in anhydrous DMF (40 mL).

Base Addition: Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol). Stir the

suspension at room temperature for 20 minutes.

Causality Insight: K₂CO₃ is a suitable base to deprotonate the phenol, forming the

corresponding phenoxide in situ. DMF is an excellent polar aprotic solvent for this Sₙ2

reaction, promoting the nucleophilicity of the phenoxide.

Alkylating Agent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.87 g, 12.0 mmol)

dropwise to the mixture.

Reaction Execution: Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC analysis

indicates complete consumption of the starting phenol.

Work-up and Isolation: a. Cool the reaction to room temperature and pour it into a separatory

funnel containing 100 mL of water. b. Extract the aqueous mixture three times with diethyl

ether.

Trustworthiness Check: The product is significantly more non-polar than the starting

phenol, facilitating extraction into a less polar solvent like diethyl ether. c. Combine the

organic layers and wash sequentially with water (2x) and brine (1x) to remove residual

DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: The resulting crude ether can be purified by flash column chromatography on

silica gel to yield the pure O-alkylated product.

Safety and Handling
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2-Bromo-5-fluoro-4-nitrophenol must be handled with appropriate safety precautions in a

well-ventilated fume hood.[5]

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and

serious eye irritation. May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.[7]

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[5]

Eye Contact: Rinse cautiously with water for several minutes.[5]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or

doctor if you feel unwell.[7]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Contact a licensed professional waste disposal service.[5]

Conclusion
2-Bromo-5-fluoro-4-nitrophenol is a powerful and versatile building block for medicinal

chemistry. Its strategically positioned functional groups offer a predictable and controllable

platform for the synthesis of complex, biologically active molecules. The protocols and insights

provided in this guide serve as a foundation for researchers to confidently incorporate this

valuable intermediate into their drug discovery programs, paving the way for the development

of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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